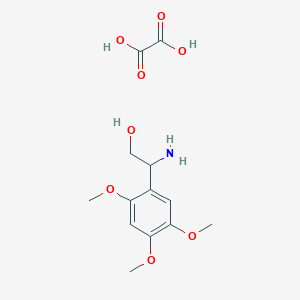

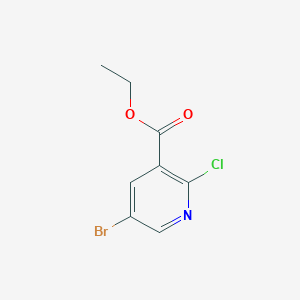

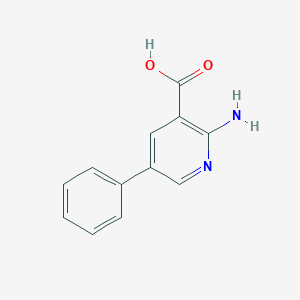

![molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8](/img/structure/B111352.png)

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (2-ABPP) is an organic compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. 2-ABPP is a heterocyclic compound that has a bromine atom attached to the pyridine ring. This compound is of particular interest due to its ability to act as a ligand for a range of metal ions, and its ability to form complexes with these ions. In addition, 2-ABPP has been studied for its potential applications in drug design, as it has been shown to interact with a range of biological targets.

Scientific Research Applications

Antitumor and Antineoplastic Properties

Pyrimidinones, including 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have shown promise in cancer research. They have been identified as inducers of interferon in various animal species, which is a critical component in the body's antiviral, immunomodulatory, and antitumor responses. Studies have shown that certain pyrimidinone compounds can significantly inhibit the growth of transplantable mouse bladder tumors, demonstrating their potential as an antitumor agent. They have been observed to be particularly sensitive to tumors of bladder origin, suggesting their specificity in targeting certain types of cancer cells (Sidky, Borden, Wierenga, & Bryan, 1986).

Immunomodulatory Effects

These compounds have also been highlighted for their ability to modulate the immune system. Pyrimidinone-interferon inducers have been shown to activate peritoneal macrophages, which become capable of lysing transformed cells in vitro, and augmenting the natural killer (NK) cell activity in the spleen of mice. This activation of macrophages and stimulation of NK-cells is a critical component in the body's defense against tumors, showcasing the compounds' potential in enhancing antitumor resistance mechanisms (Milas, Hunter, Ito, Lotzová, & Stringfellow, 1983).

Enhancement of Host Resistance to Infections

The pyrimidine analogs, which include this compound, have also been studied for their role in enhancing host resistance to infections. For instance, their administration has shown to enhance anti-listerial resistance in mice, suggesting their potential in modifying host resistance to certain pathogens (Anthony, Stevenson, & Skamene, 1984).

Antihyperlipaemic Activity

Additionally, derivatives of pyrimidinone have been synthesized and screened for their antihyperlipaemic activity in animal models. Some of these compounds were found to be active and comparable to standard drugs, indicating their potential in managing hyperlipidemia (Shishoo, Devani, Bhadti, Jain, Rathod, Goyal, Gandhi, Patel, & Naik, 1990).

Gastroprotective Activity

Research has also indicated that certain pyrimidinone derivatives have a gastroprotective effect against lesions induced by substances like ethanol, suggesting their potential application in the protection of gastric mucosa (Hermecz, Sipos, Vasvári-Debreczy, Gyires, & Kapui, 1992).

Future Directions

The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one are tyrosine kinase, AK, and Cdk4 . These proteins play crucial roles in cellular signaling, metabolism, and cell cycle regulation, respectively.

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal cellular processes controlled by these proteins.

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 by this compound affects multiple biochemical pathways. These include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways . The downstream effects of these disruptions can lead to changes in cell behavior, including reduced proliferation and increased cell death.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cellular processes controlled by its targets, leading to changes in cell behavior such as reduced proliferation and increased cell death . These effects make this compound a potential candidate for the development of antiviral, antimicrobial, and anticancer agents .

Biochemical Analysis

Cellular Effects

Similar compounds have shown to exhibit significant antimicrobial activity against certain strains of bacteria . These compounds were found to be non-cytotoxic against four cell lines

Molecular Mechanism

It’s known that similar compounds have shown antimicrobial activity, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

properties

IUPAC Name |

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHFIILORMMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555927 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120040-42-8 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

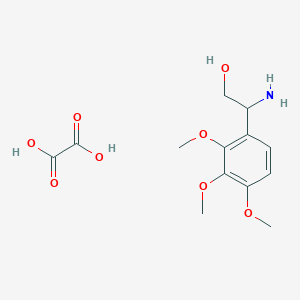

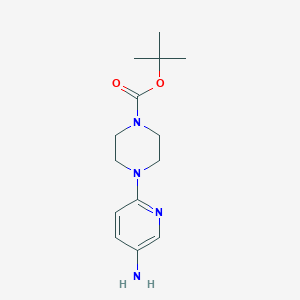

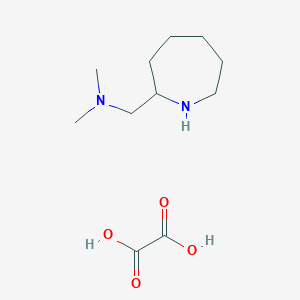

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

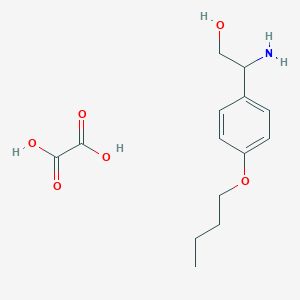

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)